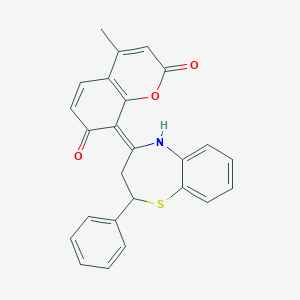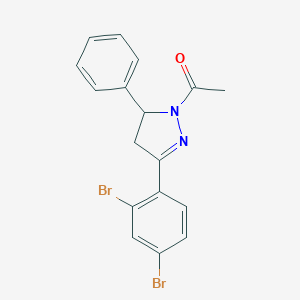![molecular formula C27H29N3O3 B304771 N'-[(E)-{3-[2-(4-cyclohexylphenoxy)ethoxy]phenyl}methylidene]pyridine-4-carbohydrazide](/img/structure/B304771.png)
N'-[(E)-{3-[2-(4-cyclohexylphenoxy)ethoxy]phenyl}methylidene]pyridine-4-carbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N'-[(E)-{3-[2-(4-cyclohexylphenoxy)ethoxy]phenyl}methylidene]pyridine-4-carbohydrazide is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. This compound is also known as PAK1 inhibitor II and has been shown to inhibit the activity of PAK1, a protein kinase that plays a role in cell growth and proliferation.
作用機序
The mechanism of action of N'-[(E)-{3-[2-(4-cyclohexylphenoxy)ethoxy]phenyl}methylidene]pyridine-4-carbohydrazide involves the inhibition of PAK1 activity. PAK1 is a protein kinase that plays a role in the regulation of various cellular processes, including cell growth, migration, and invasion. Inhibition of PAK1 activity has been shown to inhibit the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N'-[(E)-{3-[2-(4-cyclohexylphenoxy)ethoxy]phenyl}methylidene]pyridine-4-carbohydrazide have been studied in vitro and in vivo. In vitro studies have shown that the compound inhibits the activity of PAK1 and reduces the proliferation of cancer cells. In vivo studies have shown that the compound can inhibit tumor growth in animal models of breast cancer and pancreatic cancer.
実験室実験の利点と制限
The advantages of using N'-[(E)-{3-[2-(4-cyclohexylphenoxy)ethoxy]phenyl}methylidene]pyridine-4-carbohydrazide in lab experiments include its specificity for PAK1 and its potential therapeutic applications. However, the limitations of using this compound include its limited solubility in aqueous solutions and its potential toxicity.
将来の方向性
For research on N'-[(E)-{3-[2-(4-cyclohexylphenoxy)ethoxy]phenyl}methylidene]pyridine-4-carbohydrazide include further studies on its mechanism of action and its potential therapeutic applications. Additionally, research could focus on developing more soluble analogs of the compound and studying its effects on other cellular processes. Finally, studies could be conducted to determine the safety and efficacy of the compound in human clinical trials.
合成法
The synthesis of N'-[(E)-{3-[2-(4-cyclohexylphenoxy)ethoxy]phenyl}methylidene]pyridine-4-carbohydrazide has been described in scientific literature. The method involves the reaction of 4-pyridinecarboxylic acid hydrazide with 4-cyclohexylphenol and 3-(2-bromoethoxy)benzaldehyde in the presence of a catalyst. The resulting compound is then purified using various techniques, such as column chromatography and recrystallization.
科学的研究の応用
N'-[(E)-{3-[2-(4-cyclohexylphenoxy)ethoxy]phenyl}methylidene]pyridine-4-carbohydrazide has been studied for its potential therapeutic applications. It has been shown to inhibit the activity of PAK1, which is involved in various cellular processes, including cell growth, migration, and invasion. Inhibition of PAK1 has been implicated in the treatment of various types of cancer, such as breast cancer and pancreatic cancer.
特性
製品名 |
N'-[(E)-{3-[2-(4-cyclohexylphenoxy)ethoxy]phenyl}methylidene]pyridine-4-carbohydrazide |
|---|---|
分子式 |
C27H29N3O3 |
分子量 |
443.5 g/mol |
IUPAC名 |
N-[(E)-[3-[2-(4-cyclohexylphenoxy)ethoxy]phenyl]methylideneamino]pyridine-4-carboxamide |
InChI |
InChI=1S/C27H29N3O3/c31-27(24-13-15-28-16-14-24)30-29-20-21-5-4-8-26(19-21)33-18-17-32-25-11-9-23(10-12-25)22-6-2-1-3-7-22/h4-5,8-16,19-20,22H,1-3,6-7,17-18H2,(H,30,31)/b29-20+ |
InChIキー |
PCNMMTAXDZFLOG-ZTKZIYFRSA-N |
異性体SMILES |
C1CCC(CC1)C2=CC=C(C=C2)OCCOC3=CC=CC(=C3)/C=N/NC(=O)C4=CC=NC=C4 |
SMILES |
C1CCC(CC1)C2=CC=C(C=C2)OCCOC3=CC=CC(=C3)C=NNC(=O)C4=CC=NC=C4 |
正規SMILES |
C1CCC(CC1)C2=CC=C(C=C2)OCCOC3=CC=CC(=C3)C=NNC(=O)C4=CC=NC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-methyl-7-(2-thienyl)-6a,7-dihydro-6H-chromeno[3,4-c][1,5]benzothiazepine](/img/structure/B304688.png)


![3-[2-(2-Chlorophenyl)vinyl]-2-quinoxalinyl phenyl sulfone](/img/structure/B304696.png)


![2-{[5-(4-Ethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(2-naphthyl)ethanone](/img/structure/B304699.png)

![5-[3,4-bis(methyloxy)phenyl]-3-(2,4-dibromophenyl)-1-propanoyl-4,5-dihydro-1H-pyrazole](/img/structure/B304704.png)


![5-(4-methoxyphenyl)-3-(4-methylphenyl)-1-[(4-methylphenyl)sulfonyl]-4,5-dihydro-1H-pyrazole](/img/structure/B304709.png)
![3-[[5-[4-(2-Bromoethyl)phenyl]-1,3-oxathiol-2-ylidene]amino]benzoic acid](/img/structure/B304710.png)
